molecular formula C17H23NO5 B12479574 Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate

Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate

Cat. No.: B12479574
M. Wt: 321.4 g/mol
InChI Key: FNWUNESTZSYTSL-UHFFFAOYSA-N
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Description

Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl ester groups and a heptanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate typically involves the esterification of 5-(heptanoylamino)benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-bromobenzene-1,3-dicarboxylate
  • Dimethyl 5-hydroxybenzene-1,3-dicarboxylate
  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Uniqueness

Dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate is unique due to the presence of the heptanoylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzene ring.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

dimethyl 5-(heptanoylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H23NO5/c1-4-5-6-7-8-15(19)18-14-10-12(16(20)22-2)9-13(11-14)17(21)23-3/h9-11H,4-8H2,1-3H3,(H,18,19)

InChI Key

FNWUNESTZSYTSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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